- Pharmaceutical intermediate for synthesizing ace inhibitors and the use thereof, United States, , ,
Cas no 104-15-4 (4-methylbenzene-1-sulfonic acid)

104-15-4 structure
اسم المنتج:4-methylbenzene-1-sulfonic acid
4-methylbenzene-1-sulfonic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 4-Methylbenzenesulfonic acid
- Methylbenzenesulfonic acid
- PTSA
- toluene-4-sulfonic acid
- Toluenesulfonic acid
- Tosic acid
- P-Toluene Sulfonic Acid
- p-Toluenesulfonic acid monohydrate
- P-Toluene Sulphonic Acid
- para toluene sulfonic acid
- para toluene sulphonic acid
- PTS ACID
- TL65
- TsOH
- TL65LS
- TSA-95
- Tsa-hp
- Tsa-mh
- TSA-65W
- TSA-65M
- Eltesol
- 对甲苯磺酸生产厂家
- 对甲苯磺酸
- p-Toluenesulfonic acid
- PARATOLUENE SULPHONIC ACID
- p-tolylsulfonicacid
- PTSA 70
- toluene-4-sulphonic
- Toluene-p-sulfonate
- toluenesulfonicacid,liquid,withmorethan5%freesulfuricacid
- 4-methylbenzene-1-sulfonic acid
- 4-Toluenesulfonicacid
- SULTAMICILLIN IMPURITY B (EP IMPURITY)
- NSC167068
- P-TOLUENESULFONIC ACID [EP IMPURITY]
- p-Tolylsulfonic acid
- AT27303
- 4-toluene sulphonic acid
- 4methylbenzenesulfonic acid
- PARA-TOLUENE SULFONATE
- AS-82150
- p-Toluene-sulfonic acid
- C-250
- 4-methylphenylsulfonic acid
- 4-methylbenzene-sulfonic acid
- 4-methyl-benzene-sulphonic acid
- p-toluenesufonic acid
- Manro PTSA 65 LS
- para-toluene sulfonic acid
- QGV5ZG5741
- p-toluensulfonic acid
- TAYCATOX-300
- Manro PTSA 65 E
- rho-toluenesulfonic acid
- NCIOpen2_002932
- paratoluene-sulfonic acid
- p-Toluene sulfonate
- p- toluenesulfonic acid
- CYZAC-4040
- para-toluene-sulfonic acid
- p-toluene-sulphonic acid
- para-toluenesulfonic acid
- TIZANIDINE HYDROCHLORIDE IMPURITY I (EP IMPURITY)
- NCGC00248146-02
- SCHEMBL34
- para toluenesulphonic acid
- Kyselina p-toluenesulfonova
- 4-methylbenzenesulphonic acid
- NSC 167068
- TosicAcid
- NCGC00248146-03
- MFCD00064387
- SY011236
- Nacure 1040
- 4-methylbenzene sulfonic acid
- NSC2167
- Benzenesulfonic acid, methyl-
- CHEBI:27849
- WLN: WSQR D1
- Toluene sulfonic acid
- toluene p-sulfonic acid
- Kyselina p-toluensulfonova
- 25231-46-3
- p-toluenesuiphonic acid
- toluene p-sulphonic acid
- K-Cure 1040
- NACURE-1040
- InChI=1/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10
- Ts-OH
- p-Methylbenzenesulfonic acid
- CAS-104-15-4
- SR-01000944854
- Q-200514
- Q285878
- 4-Toluenesulfonic acid
- toluene-p-sulfonic acid
- BDBM50294029
- TosOH
- p-TsOH
- 4-methyl-benzenesulfonic acid
- 2(Or 4)-toluenesulphonic acid
- J-001117
- p-TSA
- pTsOH
- AE-848/00887005
- UNII-QGV5ZG5741
- p-toluyl sulphonic acid
- LISINOPRIL IMPURITY B [EP IMPURITY]
- p-toluenesulfonicacid
- 4-toluenesulphonic acid
- AC-794
- NSC-167068
- HSDB 2026
- DB-050363
- Toluene-4-sulphonic acid
- 4-sulphotoluene
- STL199173
- 4-11-00-00241 (Beilstein Handbook Reference)
- PTS-100
- paratoluene sulfonic acid
- ANASTROZOLE IMPURITY F (EP IMPURITY)
- TIZANIDINE HYDROCHLORIDE IMPURITY I [EP IMPURITY]
- TSU
- NCIOpen2_003096
- DTXCID406701
- Cyzac 4040
- p-tolu-enesulfonic acid
- toluene 4-sulfonic acid
- C06677
- Cyclophil P T S A
- SR-01000944854-1
- 1ST001660
- K-Cure 040
- p-toluensulphonic acid
- p-toluene-sulfonicacid
- AD-3302W
- Manro PTSA 65 H
- Toluen-4-sulfonsaeure
- para-toluenesulphonic acid
- Kyselina p-toluenesulfonova [Czech]
- ACTIVATOR-100T3
- Kyselina p-toluensulfonova [Czech]
- AKOS008966288
- NS00010519
- paratoluenesulphonic acid
- Toluenesulfonic acid (VAN)
- p-Toluolenesulfonic acid
- p-toluenylsulfonic acid
- paratoluensulfonic acid
- 4-methylphenylsulphonic acid
- para-toluensulfonic acid
- p-Toluenesulfonate
- CHEMBL541253
- CS-W019626
- ar-Toluenesulfonic acid
- F1908-0079
- Tosylic acid
- NCGC00248146-01
- p-toluenesulfonic acid (ptsa)
- DRYER-900
- para toluenesulfonic acid
- rho-toluene sulfonic acid
- p-Toluenesulphonic acid
- p-toluene sulfonicacid
- SULTAMICILLIN IMPURITY B [EP IMPURITY]
- 4-TOLUENE-SULFONIC ACID
- p-Methylphenylsulfonic acid
- EC 203-180-0
- Eltesol TSX
- 4-Toluenesulfinic acid sodium salt
- P-TOLUENESULFONIC ACID [MI]
- T0267
- DTXSID0026701
- 4-methyl-benzene sulphonic acid
- p-toluen sulfonic acid
- P-TOLUENESULFONIC ACID (EP IMPURITY)
- paratoluenesulfonic acid
- NSC-2167
- P-Toluene Sulfonic acid(monohydrate)
- BP-31081
- DB03120
- BRN 0472690
- EINECS 203-180-0
- Tos-OH
- NCGC00259913-01
- Tox21_202364
- Benzenesulfonic acid, 4-methyl-
- 4-toluene-sulphonic acid
- para-toluene sulphonic acid
- LISINOPRIL IMPURITY B (EP IMPURITY)
- ANASTROZOLE IMPURITY F [EP IMPURITY]
- 104-15-4
- AI3-26478
- toluene-p-sulphonic acid
- 4-Toluene sulfonic acid
- p -toluenesulfonic acid
- KC-1040
- 4-methyl benzene sulfonic acid
-
- MDL: MFCD00064387
- نواة داخلي: 1S/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10)
- مفتاح Inchi: JOXIMZWYDAKGHI-UHFFFAOYSA-N
- ابتسامات: CC1=CC=C(C=C1)S(=O)(=O)O
حساب السمة
- نوعية دقيقة: 172.01900
- النظائر كتلة واحدة: 172.019415
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 11
- تدوير ملزمة العد: 1
- تعقيدات: 206
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- Xlogp4: 1.7
- النظائر الذرية العد: 0
- تهمة السطحية: 0
- طوبولوجي سطح القطب: 54.4
- طوبولوجي سطح القطب: 62.8
- إكسلوغ 3: 1.7
الخصائص التجريبية
- اللون / الشكل: Colorless monoclinic flake or columnar crystals
- كثيف: 1.07
- نقطة انصهار: 106~107℃
- نقطة الغليان: 116 ºC
- نقطة الوميض: 41 ºC
- انكسار: 1.3825-1.3845
- الذوبان: DMSO (Slightly), Methanol (Slightly)
- معامل توزيع المياه: dissolution
- بسا: 62.75000
- لوغب: 2.32250
- بكا: -0.43±0.50(Predicted)
- الذوبان: Soluble in ethanol and ether, slightly soluble in water and hot benzene
4-methylbenzene-1-sulfonic acid أمن المعلومات
- رقم نقل البضائع الخطرة:2585
- رمز الفئة الخطرة: R10;R34
- تعليمات السلامة: S45-S26-S23
-
تحديد البضائع الخطرة:
- فئة التعبئة والتغليف:III
- ظروف التخزين:Flammable area
- فترة الضمان:8
- مستوى الخطر:8
- مجموعة التعبئة:III
- فئة التعبئة والتغليف:III
- مستوى الخطر:8
- مصطلح خطر:R10; R34
4-methylbenzene-1-sulfonic acid بيانات الجمارك
- رمز النظام المنسق:29163990
- بيانات الجمارك:
China Customs Code:
2904100000Overview:
2904100000 Derivatives containing only sulfo groups and their salts and ethyl esters.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2904100000 derivatives containing only sulpho groups, their salts and ethyl esters.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
4-methylbenzene-1-sulfonic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065460-10kg |
4-Toluenesulfonic acid |
104-15-4 | 98% | 10kg |
¥3960 | 2023-04-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P82190-500g |
Toluene-4-sulfonic acid |
104-15-4 | 500g |
¥328.0 | 2021-09-04 | ||
Enamine | EN300-16830-5.0g |
4-methylbenzene-1-sulfonic acid |
104-15-4 | 5.0g |
$222.0 | 2023-02-09 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P82190-100g |
Toluene-4-sulfonic acid |
104-15-4 | 100g |
¥158.0 | 2021-09-04 | ||
Enamine | EN300-16830-10.0g |
4-methylbenzene-1-sulfonic acid |
104-15-4 | 10.0g |
$339.0 | 2023-02-09 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | SA670-500g |
4-methylbenzene-1-sulfonic acid |
104-15-4 | 98% | 500g |
¥103.0 | 2022-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065460-5kg |
4-Toluenesulfonic acid |
104-15-4 | 98% | 5kg |
¥2992 | 2023-04-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | SA670-500g |
4-methylbenzene-1-sulfonic acid |
104-15-4 | 98% | 500g |
¥484.0 | 2023-08-31 | |
Enamine | EN300-16830-5g |
4-methylbenzene-1-sulfonic acid |
104-15-4 | 90% | 5g |
$222.0 | 2023-09-20 | |
Enamine | EN300-16830-10g |
4-methylbenzene-1-sulfonic acid |
104-15-4 | 90% | 10g |
$339.0 | 2023-09-20 |
4-methylbenzene-1-sulfonic acid طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Solvents: Methanol , Dichloromethane ; 0 °C; 1 h, 0 °C
المراجع
- Influence of Anion-Binding Schreiner's Thiourea on DMAP Salts: Synergistic Catalysis toward the Stereoselective Dehydrative Glycosylation from 2-DeoxyhemiacetalsJournal of Organic Chemistry, 2021, 86(1), 1253-1261,
طريقة الإنتاج 3
طريقة الإنتاج 4
طريقة الإنتاج 5
رد فعل الشرط
1.1 Solvents: Benzene ; 15 h, reflux
المراجع
- Characterization of spatially addressable libraries: stereoisomer analysis of tetrahydro-β-carbolines as an exampleJournal of Combinatorial Chemistry, 1999, 1(6), 461-466,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Solvents: Acetonitrile
المراجع
- Photochemical formation of methylenecyclopropane analogs. 11. Photochemical elimination of nitrogen from phenyl-substituted 1,4-dihydro-5-imino-5H-tetrazoles. Products of phenyl-substituted tris(imino)methane diradicalsChemische Berichte, 1985, 118(6), 2164-85,
طريقة الإنتاج 7
طريقة الإنتاج 8
طريقة الإنتاج 9
رد فعل الشرط
المراجع
- Preparation of amino acid-derived intermediates in the synthesis of ACE inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Solvents: Toluene ; 100 - 118 °C
المراجع
- Preparation of novel crystalline η (eta) form of perindopril erbumine, World Intellectual Property Organization, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Solvents: Acetic acid ; rt
1.2 Catalysts: Platinum ; rt
1.3 Reagents: Hydrogen ; 5 bar, rt
1.4 Solvents: Toluene ; reflux
1.2 Catalysts: Platinum ; rt
1.3 Reagents: Hydrogen ; 5 bar, rt
1.4 Solvents: Toluene ; reflux
المراجع
- Method for synthesis of (2S,3aS,7aS)-perhydroindole-2-carboxylic acid and esters as intermediates in the synthesis of perindopril, European Patent Organization, , ,
طريقة الإنتاج 12
طريقة الإنتاج 13
طريقة الإنتاج 14
طريقة الإنتاج 15
طريقة الإنتاج 16
طريقة الإنتاج 17
طريقة الإنتاج 18
طريقة الإنتاج 19
طريقة الإنتاج 20
رد فعل الشرط
1.1 Solvents: Tetrahydrofuran ; rt
المراجع
- Monodisperse Cyclic Polymer Mechanochemistry: Scission Kinetics and the Dynamic Memory Effect with Ultrasonication and Ball-Mill GrindingJournal of the American Chemical Society, 2023, 145(33), 18432-18438,
طريقة الإنتاج 21
طريقة الإنتاج 22
طريقة الإنتاج 23
رد فعل الشرط
المراجع
- Corrigendum to "Sustained localized presentation of RNA interfering molecules from in situ forming hydrogels to guide stem cell osteogenic differentiation" [Biomaterials 35/24 (2014) 6278-6286] [Erratum to document cited in CA161:090975]Biomaterials, 2017, 125,,
طريقة الإنتاج 24
طريقة الإنتاج 25
طريقة الإنتاج 26
رد فعل الشرط
1.1 Reagents: Sulfuric acid
المراجع
Studies on the sulfonation of o-iodotoluene
Kinki Daigaku Kogakubu Kenkyu Hokoku,
1985,
19,
27-32
,
طريقة الإنتاج 27
رد فعل الشرط
1.1 Solvents: Toluene ; reflux
المراجع
Microwave-Enhanced Copper-Catalyzed N-Arylation of Free and Protected Amino Acids in Water
Journal of Combinatorial Chemistry,
2007,
9(2),
204-209
,
طريقة الإنتاج 28
طريقة الإنتاج 29
رد فعل الشرط
1.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
1.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
2.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
1.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
2.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
المراجع
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
,
طريقة الإنتاج 30
رد فعل الشرط
1.1 Solvents: Methanol ; 50 °C
2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
المراجع
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
,
طريقة الإنتاج 31
رد فعل الشرط
1.1 Reagents: Triethylamine , Sodium sulfate Solvents: tert-Butyl methyl ether ; 0.17 h, 5 °C; 24 h, rt
2.1 Reagents: Lithium tert-butoxide Solvents: Toluene
2.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
2.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13
2.4 overnight, rt; 2 h, 60 °C
3.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
4.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
4.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
5.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
2.1 Reagents: Lithium tert-butoxide Solvents: Toluene
2.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
2.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13
2.4 overnight, rt; 2 h, 60 °C
3.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
4.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
4.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
5.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
المراجع
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
,
طريقة الإنتاج 32
رد فعل الشرط
1.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
2.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
2.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
المراجع
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
,
طريقة الإنتاج 33
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0.75 h, 24 °C; 22 h, 20 °C
2.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
2.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
2.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
2.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
المراجع
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
,
طريقة الإنتاج 34
رد فعل الشرط
1.1 Reagents: Lithium tert-butoxide Solvents: Toluene
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13
1.4 overnight, rt; 2 h, 60 °C
2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
3.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
4.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13
1.4 overnight, rt; 2 h, 60 °C
2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
3.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
4.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
المراجع
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
,
طريقة الإنتاج 35
رد فعل الشرط
1.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
2.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
2.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
2.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
2.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
المراجع
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
,
طريقة الإنتاج 36
رد فعل الشرط
1.1 Solvents: Benzene ; reflux
المراجع
Using Peptidic Inhibitors to Systematically Probe the S1' Site of Caspase-3 and Caspase-7
Organic Letters,
2005,
7(16),
3529-3532
,
طريقة الإنتاج 37
رد فعل الشرط
1.1 Solvents: Toluene ; 24 h, reflux
المراجع
Design, synthesis, and evaluation of cystargolide-based β-lactones as potent proteasome inhibitors
European Journal of Medicinal Chemistry,
2018,
157,
962-977
,
طريقة الإنتاج 38
طريقة الإنتاج 39
رد فعل الشرط
المراجع
- Synthesis of analogs of K-582A, an antibiotic heptapeptideInternational Journal of Peptide & Protein Research, 1985, 25(6), 640-7,
طريقة الإنتاج 40
رد فعل الشرط
1.1 Solvents: Acetonitrile , Tetrahydrofuran ; 2 h, 50 - 60 °C; 50 °C → reflux; 70 - 80 °C
المراجع
- Treatment of cystic fibrosis or the symptoms associatedd with cystic fibrosis, United States, , ,
طريقة الإنتاج 41
رد فعل الشرط
1.1 Solvents: Acetonitrile , Tetrahydrofuran ; rt → 37 °C; 33 - 37 °C
المراجع
- Preparation of N-[4-chloro-2-hydroxy-3-(piperazine-1-sulfonyl)phenyl]-N'-(2-chloro-3-fluorophenyl)urea for treatment of cystic fibrosis, World Intellectual Property Organization, , ,
طريقة الإنتاج 42
رد فعل الشرط
المراجع
- IL-8 receptor antagonist, World Intellectual Property Organization, , ,
طريقة الإنتاج 43
رد فعل الشرط
1.1 Solvents: Toluene ; 100 - 118 °C
المراجع
- Preparation of novel crystalline form of perindopril erbumine monohydrate, World Intellectual Property Organization, , ,
طريقة الإنتاج 44
رد فعل الشرط
المراجع
- Racemate separation of optically active bicyclic imino-α-carboxylic acids, Federal Republic of Germany, , ,
طريقة الإنتاج 45
رد فعل الشرط
1.1 Solvents: Toluene ; rt → 110 °C; 14 h, 110 °C
المراجع
- Preparation of perindopril tert-butylamine salt, China, , ,
طريقة الإنتاج 46
رد فعل الشرط
المراجع
- Configuration and preferential solid-state conformations of perindoprilat (S-9780). Comparison with the crystal structures of other ACE inhibitors and conclusions related to structure-activity relationshipsJournal of Medicinal Chemistry, 1991, 34(2), 663-9,
طريقة الإنتاج 47
رد فعل الشرط
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene
المراجع
- Method for synthesis of (2S,3aS,7aS)-perhydroindole-2-carboxylic acid and esters as intermediates in the synthesis of perindopril, European Patent Organization, , ,
طريقة الإنتاج 48
رد فعل الشرط
المراجع
- Preparation of perindopril via acylation of perhydroindolecarboxylate with N-[(ethoxycarbonyl)butyl]alanine, European Patent Organization, , ,
طريقة الإنتاج 49
رد فعل الشرط
1.1 Solvents: Toluene ; 60 °C; 1 h, 60 °C
المراجع
- Co-initiated hyperbranched-polydendron building blocks for the direct nanoprecipitation of dendron-directed patchy particles with heterogeneous surface functionalityPolymer Chemistry, 2018, 9(14), 1767-1771,
طريقة الإنتاج 50
طريقة الإنتاج 51
طريقة الإنتاج 52
طريقة الإنتاج 53
طريقة الإنتاج 54
رد فعل الشرط
1.1 Solvents: Toluene ; heated
1.2 Solvents: Toluene ; heated; rt
1.2 Solvents: Toluene ; heated; rt
المراجع
- UV-cured hyperbranched polyester polythiol(H20-SH)-epoxy acrylate networks: Preparation, thermal and mechanical propertiesJournal of Macromolecular Science, 2017, 54(10), 662-668,
طريقة الإنتاج 55
طريقة الإنتاج 56
طريقة الإنتاج 57
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
1.2 Reagents: Ammonium hydroxide Solvents: Water
1.2 Reagents: Ammonium hydroxide Solvents: Water
المراجع
Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes
Organic Process Research & Development,
2014,
18(6),
744-750
,
طريقة الإنتاج 58
رد فعل الشرط
1.1 Solvents: Ethanol ; 2 h, 60 °C; 6 h, 60 °C → 25 °C; 18 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0.75 h, 24 °C; 22 h, 20 °C
3.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
3.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
4.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0.75 h, 24 °C; 22 h, 20 °C
3.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
3.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
4.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
المراجع
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
,
طريقة الإنتاج 59
رد فعل الشرط
1.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
المراجع
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
,
طريقة الإنتاج 60
رد فعل الشرط
1.1 Reagents: Lithium tert-butoxide Solvents: Toluene
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
2.1 Solvents: Ethanol ; 2 h, 60 °C; 6 h, 60 °C → 25 °C; 18 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0.75 h, 24 °C; 22 h, 20 °C
4.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
4.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
5.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
2.1 Solvents: Ethanol ; 2 h, 60 °C; 6 h, 60 °C → 25 °C; 18 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0.75 h, 24 °C; 22 h, 20 °C
4.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
4.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
5.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
المراجع
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
,
طريقة الإنتاج 61
رد فعل الشرط
1.1 Reagents: Lithium tert-butoxide Solvents: Toluene
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13
1.4 overnight, rt; 2 h, 60 °C
2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13
1.4 overnight, rt; 2 h, 60 °C
2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
المراجع
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Journal of Organic Chemistry,
2005,
70(15),
5869-5879
,
4-methylbenzene-1-sulfonic acid Raw materials
- methyl 4-methylbenzene-1-sulfonate
- Glycine ethyl ester monohydrochloride
- (2E)-1,4-Dibromo-2-butene
- ethyl (1R,2S)-1-amino-2-vinyl-cyclopropanecarboxylate
- Glycine, N-(phenylmethylene)-, methyl ester, (E)-
- Benzyl alcohol
- (+)-O,O’-Di-p-toluoyl-D-tartaric Acid
- (1R,2S)-1-(tert-Butoxy)carbonylamino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester
- 1,1-Dimethylethyl N-[4-[[6-chloro-3-[[[(2-chloro-3-fluorophenyl)amino]carbonyl]amino]-2-hydroxyphenyl]sulfonyl]-1-piperazinyl]carbamate
- 4-[[6-Chloro-3-[N'-(2-chloro-3-fluorophenyl)ureido]-2-hydroxyphenyl]sulfonyl]piperazine-1-carboxylic acid tert-butyl ester
- (1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate
- 2-Iodotoluene
- 4-methylbenzene-1-sulfonic acid
- Di-tert-butyl dicarbonate
- (2S,3AS,7aS)-Octahydroindole-2-carboxylic acid
- L-Valine
- D-Tyrosine
- 2-methyl-2H-indazol-3-amine
- 1H-Indole-2-carboxylic acid, 2,3,4,5,6,7-hexahydro-, phenylmethyl ester, (2S)-
- Cap B2 Solution [2,6-Lutidine-Acetonitrile (6:4)]
- Deacetamidine Cyano Dabigatran Ethyl Ester
- methyl (1R,2S)-1-(tert-butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylate
- Cyclopropanecarboxylicacid, 1-amino-2-ethenyl-, ethyl ester, (1R,2S)-rel-
- (1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate
- 4-Dimethylaminopyridine
- L-Leucine
- p-Toluenesulfonic acid monohydrate
- Benzaldehyde
- ethyl (E)-2-(benzylideneamino)acetate
4-methylbenzene-1-sulfonic acid Preparation Products
- 5-iodo-2-methyl-benzenesulfonic acid (103675-62-3)
- H-Leu-allyl ester·p-tosylate (45012-62-2)
- Elubrixin (688763-64-6)
- benzyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate (97984-62-8)
- 4-methylbenzene-1-sulfonic acid (104-15-4)
- Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate (429658-95-7)
- o-Toluenesulfonic Acid (88-20-0)
- Benzenesulfonic acid, 3-iodo-4-methyl- (103675-61-2)
- 2H-Indazol-3-amine, N,2-dimethyl- (97990-15-3)
- Cap B2 Solution [2,6-Lutidine-Acetonitrile (6:4)] (108-48-5)
- Methyl 3-aminopropanoate (4138-35-6)
- (1R,2S)-1-Amino-2-ethenylcyclopropanecarboxylic acid methyl ester (681260-04-8)
- 4-Dimethylaminopyridine (1122-58-3)
- 1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)- (83508-14-9)
- 3-methylbenzene-1-sulfonic acid (617-97-0)
- prop-2-en-1-yl (2S)-2-amino-3-methylbutanoate (88224-01-5)
4-methylbenzene-1-sulfonic acid الوثائق ذات الصلة
-
Congmin Wang,Wenjia Zhao,Haoran Li,Liping Guo Green Chem. 2009 11 843
-
L. W?ckel,A. Seifert,C. Mende,I. Roth-Panke,L. Kroll,S. Spange Polym. Chem. 2017 8 404
-
Kumaresh Ghosh,Tanushree Sen,Amarendra Patra New J. Chem. 2010 34 1387
-
Geetha Bolla,Ashwini Nangia CrystEngComm 2018 20 6394
-
Sudipta Ponra,K. C. Majumdar RSC Adv. 2016 6 37784
تصنيف الارتباط
- المذيبات والكيماويات العضوية مركبات عضوية بينزينويدات البنزين ومشتقاته المُستبدلة حمض البنزوسلفونيك ومشتقاته سولفونات 4-ميثيل بنزين
- مواد كيميائية الأصباغ والألوان أصباغ
- مبيدات حشرية كيميائية مبيدات حشرية المكونات الفعالة مواد معيارية
- أدوية ومنتجات بيوكيميائية المكونات الفعّالة في الأدوية المواد المرجعية
- أدوية ومنتجات بيوكيميائية المكونات الفعّالة في الأدوية مواد معيارية
- المذيبات والكيماويات العضوية مركبات عضوية أحماض/إيستر
- المذيبات والكيماويات العضوية مركبات عضوية هيدروكربونات
- مواد كيميائية الأصباغ والألوان
- أدوية ومنتجات بيوكيميائية المكونات الفعّالة في الأدوية
104-15-4 (4-methylbenzene-1-sulfonic acid) منتجات ذات صلة
- 57-11-4(octadecanoic acid)
- 77-92-9(Citric acid)
- 5138-90-9(Sodium 4-chlorobenzenesulfonate)
- 70-55-3(4-methylbenzene-1-sulfonamide)
- 80-18-2(Methyl benzenesulfonate)
- 80-40-0(Ethyl p-toluenesulfonate)
- 39819-65-3(Nickel(II) Benzenesulfonate)
- 515-46-8(Ethyl benzenesulfonate)
- 121-47-1(Metanilic acid)
- 6214-18-2(Isopropyl benzenesulfonate)
الموردين الموصى بهم
Jiangsu Xinsu New Materials Co., Ltd
(CAS:104-15-4)

نقاء:99%
كمية:25KG,200KG,1000KG
الأسعار ($):استفسار
Suzhou Senfeida Chemical Co., Ltd
(CAS:104-15-4)p-Toluenesulfonic acid

نقاء:99.9%
كمية:200kg
الأسعار ($):استفسار